molecular formula C20H18N4O2 B5517214 methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5517214
M. Wt: 346.4 g/mol
InChI Key: PTOJTSLXJGKPCP-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.14297583 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Amines in Cooked Foods

Heterocyclic amines (HAs) are formed during the cooking of meats and fish under high temperatures. These compounds, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), have been identified as potent mutagens and carcinogens in laboratory animals. Research has focused on assessing the cancer risk these compounds pose due to their presence in the human diet, quantifying dietary intakes based on concentrations in cooked foods and data from dietary surveys (Layton et al., 1995).

Synthesis and Functionalization of Quinoxaline Derivatives

Quinoxaline derivatives, including pyrrolo[3,4-c]quinolin-1-ones, have been synthesized through various chemical reactions. A notable study reported the first one-pot synthesis of structurally diverse pyrrolo[3,4-c]quinoline-1-one derivatives via a three-component cascade reaction, indicating the potential utility of these compounds in diversity-oriented synthesis (Yu et al., 2015).

Enzymatic Activation and Metabolism

The metabolic activation and detoxification of heterocyclic amines, including those structurally related to the query compound, have been studied extensively. This research sheds light on the enzymes involved in the metabolic pathways that convert these compounds into their active or inactive forms, impacting their mutagenic and carcinogenic potential. Studies have explored the activation mechanisms by liver microsomes and the role of cytochrome P450 enzymes in these processes (Turesky et al., 1991).

Implications for Mutagenesis and Carcinogenesis

The formation of DNA adducts by heterocyclic amines, their implications for mutagenesis and carcinogenesis, and the potential for chemoprevention have been areas of significant research interest. These studies contribute to understanding the health risks associated with exposure to heterocyclic amines and similar compounds, as well as strategies for mitigating these risks (Schut & Snyderwine, 1999).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on their structure and the biological target. Some quinoxaline derivatives have been found to inhibit certain enzymes, while others might interact with various receptors . Without specific studies on this compound, it’s hard to say what its mechanism of action might be.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some quinoxaline derivatives have been found to have cytotoxic activity, which means they could be harmful or lethal to cells . Always handle chemicals with appropriate safety measures.

Future Directions

Quinoxaline derivatives are a topic of ongoing research due to their diverse biological activities. Future research could involve synthesizing new derivatives, studying their biological activities, and developing them into effective drugs .

Properties

IUPAC Name

methyl 2-amino-1-(3,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-11-8-12(2)10-13(9-11)24-18(21)16(20(25)26-3)17-19(24)23-15-7-5-4-6-14(15)22-17/h4-10H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOJTSLXJGKPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.